molecular formula C6H6ClNO2 B1430375 2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 1517771-86-6

2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B1430375
CAS No.: 1517771-86-6
M. Wt: 159.57 g/mol
InChI Key: RGCCKQTUDIBYLG-UHFFFAOYSA-N
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Description

“2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one” is a chemical compound . It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “this compound” is not provided in the retrieved papers.

Scientific Research Applications

Synthesis of Oxazines and Benzoxazines

2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one serves as a precursor in the synthesis of 1,2-oxazines and 1,2-benzoxazines, highlighting its importance in the preparation of these heterocyclic compounds. These substances, obtained through the cyclization of specific acyl-nitroso compounds, are crucial for the development of electrophiles and chiral synthons, demonstrating the chemical's versatility in organic synthesis and its potential in creating complex molecular structures (Sainsbury, 1991).

Environmental Impact of Chlorinated Solvents

While not directly related to this compound, research on the effects of chlorinated solvents in occupational settings underscores the broader context of handling chlorinated compounds. Such studies emphasize the need for understanding the toxicological profiles of chlorinated chemicals, including potential analogs or derivatives of the compound , underscoring the importance of safety and environmental stewardship in chemical research (Ruder, 2006).

Role in NMDA Receptor Research

Compounds related to this compound have been explored in the context of neurotransmitter receptors, such as NMDA receptors, which play a critical role in synaptic transmission within the central nervous system. Research into these areas can provide insights into the neuropharmacological applications of oxazole derivatives, potentially leading to the development of new therapeutic agents (Horak et al., 2014).

Antioxidant Properties of Chromones

Chromones, which share structural similarities with the compound , exhibit significant antioxidant properties. These findings highlight the potential for oxazole derivatives to act as radical scavengers, offering protective effects against cellular damage and contributing to the prevention of diseases associated with oxidative stress (Yadav et al., 2014).

Applications in Asymmetric Catalysis

The oxazoline ring, present in this compound, is a crucial structural feature in ligands used for asymmetric catalysis. This showcases the compound's relevance in the synthesis of chiral molecules, which are of great importance in pharmaceuticals, agrochemicals, and materials science (Hargaden & Guiry, 2009).

Properties

IUPAC Name

2-chloro-1-(5-methyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCCKQTUDIBYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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